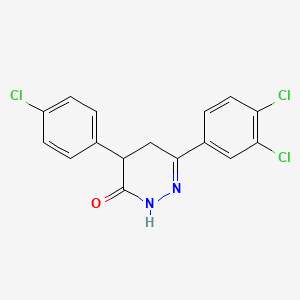

4-(4-chlorophenyl)-6-(3,4-dichlorophenyl)-4,5-dihydro-3(2H)-pyridazinone

Description

Systematic Nomenclature and IUPAC Conventions

The systematic nomenclature of 4-(4-chlorophenyl)-6-(3,4-dichlorophenyl)-4,5-dihydro-3(2H)-pyridazinone follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing nitrogen atoms. The parent pyridazinone structure consists of a six-membered ring containing two adjacent nitrogen atoms at positions 1 and 2, with a carbonyl group at position 3. The systematic name indicates the presence of a 4-chlorophenyl substituent at position 4 of the pyridazinone ring and a 3,4-dichlorophenyl group at position 6, while the "4,5-dihydro" designation specifies the partial saturation of the heterocyclic ring system.

Alternative nomenclature systems have been employed in the literature to describe closely related compounds, with variations in positional numbering reflecting different approaches to ring system designation. For instance, the compound 6-(4-chlorophenyl)-4-(2,4-dichlorophenyl)-4,5-dihydro-3(2H)-pyridazinone has been documented with the molecular formula Carbon-16 Hydrogen-11 Chlorine-3 Nitrogen-2 Oxygen-1 and molecular weight 353.63 grams per mole. The systematic naming convention must account for the stereochemical implications of the partially saturated ring system, as the 4,5-dihydro designation indicates the presence of saturated carbon centers that may exhibit stereoisomerism.

Chemical Abstracts Service registry numbers provide unambiguous identification for these compounds, with related derivatives such as 4-(3-chlorophenyl)-6-(4-chlorophenyl)-4,5-dihydro-3(2H)-pyridazinone assigned the identifier 344282-38-8. The systematic approach to nomenclature ensures consistent identification across different chemical databases and research publications, facilitating accurate communication of structural information within the scientific community.

X-ray Crystallographic Analysis of Molecular Geometry

X-ray crystallographic investigations of pyridazinone derivatives have revealed detailed insights into the three-dimensional molecular architecture and intermolecular packing arrangements characteristic of this compound class. Crystal structure determinations of related compounds, including 4-(4-chlorophenyl)-6-(morpholin-4-yl)pyridazin-3(2H)-one, have demonstrated that the 1,6-dihydropyridazine ring adopts an essentially planar conformation with maximum deviations typically not exceeding 0.014 Angstroms. The aromatic substituents exhibit specific dihedral angles relative to the central heterocyclic ring, with crystallographic analysis revealing a dihedral angle of 40.16 degrees between the pyridazine ring and the attached benzene ring in structurally related compounds.

Comprehensive crystallographic studies of eleven 6-substituted pyridazinone derivatives have provided systematic data on molecular geometries and intermolecular interactions within this compound family. These investigations have established the relationship between molecular structure and dimensions, revealing how different substitution patterns influence the overall molecular conformation. The crystal packing arrangements demonstrate the formation of dimers through centrosymmetrically related molecules linked via nitrogen-hydrogen to oxygen hydrogen bonds, creating ring motifs with specific geometric parameters.

| Crystallographic Parameter | Value | Reference Compound |

|---|---|---|

| Maximum ring deviation | 0.014 Å | 4-(4-chlorophenyl)-6-(morpholin-4-yl)pyridazin-3(2H)-one |

| Dihedral angle (pyridazine-benzene) | 40.16° | 4-(4-chlorophenyl)-6-(morpholin-4-yl)pyridazin-3(2H)-one |

| Hydrogen bond ring motif | R₂²(8) | Multiple pyridazinone derivatives |

| Aromatic π-π stacking distance | 3.6665 Å | 4-(4-chlorophenyl)-6-(morpholin-4-yl)pyridazin-3(2H)-one |

The crystallographic data reveals the presence of aromatic π-π stacking interactions with centroid-centroid distances of approximately 3.6665 Angstroms, indicating significant intermolecular aromatic interactions that contribute to crystal stability. Additional hydrogen bonding networks involving carbon-hydrogen to oxygen and carbon-hydrogen to chlorine interactions create three-dimensional network structures that determine the overall crystal packing efficiency and stability.

Comparative Analysis of Tautomeric Forms

Pyridazinone compounds exhibit complex tautomeric equilibria that significantly influence their chemical and biological properties, with the most important equilibrium occurring between lactam and lactim forms. The fundamental tautomeric interconversion involves the migration of a hydrogen atom from nitrogen to oxygen, accompanied by corresponding changes in bond order distribution throughout the heterocyclic ring system. Theoretical investigations using Density Functional Theory methods at the B3LYP/6-311++G** level have provided detailed mechanistic insights into the tautomerization process, revealing two distinct pathways for hydrogen transfer in the gas phase.

The first tautomerization mechanism involves direct hydrogen transfer from nitrogen to oxygen through a synchronous transition state, requiring a high activation energy of 42.64 kilocalories per mole due to the strain associated with four-membered transition state formation. The alternative mechanism proceeds through a double hydrogen transfer via dimer formation, characterized by a significantly lower activation energy of 14.66 kilocalories per mole. Solvent effects play a crucial role in modulating these tautomeric equilibria, with protic polar solvents effectively reducing the activation energy barriers associated with the direct transfer mechanism.

| Tautomeric Form | Activation Energy (kcal/mol) | Mechanism | Solvent Dependence |

|---|---|---|---|

| Direct transfer | 42.64 | Synchronous TS | Strong protic solvent effect |

| Dimer-mediated | 14.66 | Double H-transfer | Moderate solvent effect |

| Lactam form | - | Ground state | Predominant in most solvents |

| Lactim form | - | Tautomeric state | Favored in specific conditions |

Computational studies have employed localized orbital locator maps, electron density maps, and various bond order analysis methods including Fuzzy, Laplacian, and Mayer bond order calculations to identify the dominant tautomeric forms under different conditions. These investigations have revealed that the tautomeric preference is strongly influenced by substituent effects, with electron-withdrawing groups such as chlorine atoms potentially stabilizing specific tautomeric forms through resonance and inductive effects.

Electronic Structure Modeling via Density Functional Theory Calculations

Density Functional Theory computational investigations have provided comprehensive insights into the electronic structure and molecular properties of pyridazinone derivatives, with particular emphasis on understanding the relationship between molecular geometry and electronic distribution. Semi-empirical molecular orbital calculations using the Austin Model 1 method have been employed to optimize molecular geometries and predict conformational preferences, revealing significant differences between gas-phase calculated structures and experimentally determined crystal structures. These calculations have demonstrated that the morpholine ring orientation in related compounds exhibits substantial variation between computed gas-phase conformations and solid-state crystal structures, with calculated dihedral angles of 34.49 degrees and 76.96 degrees compared to experimental values of 40.16 degrees and 12.97 degrees respectively.

Time-Dependent Density Functional Theory calculations have been extensively utilized to characterize electronic transitions and provide rational explanations for observed spectroscopic properties of pyridazinone compounds. These computational studies have investigated new pyridazinone family members, including compounds with substitution patterns similar to the target molecule, revealing important insights into electronic excitation processes and optical properties. The calculations have successfully predicted ultraviolet-visible absorption spectra and fluorescence emission characteristics, enabling detailed correlation between electronic structure and spectroscopic behavior.

Advanced computational analyses have employed various aromaticity indices including Nucleus Independent Chemical Shift values at different positions, Harmonic Oscillator Model of Aromaticity parameters, and Fuzzy Index of Plane Conjugation to quantify the aromatic character of pyridazinone ring systems. These investigations have revealed that the aromaticity of pyridazinone rings is influenced by the aromaticity of fused or adjacent aromatic systems, with substituent effects playing a crucial role in modulating electronic delocalization patterns.

| Electronic Property | Computational Method | Typical Value Range | Application |

|---|---|---|---|

| HOMO-LUMO Gap | DFT B3LYP | 3-6 eV | Electronic transitions |

| Dipole Moment | DFT calculations | 2-8 Debye | Polarity assessment |

| Aromaticity Index | NICS(1) | -5 to -15 ppm | Aromatic character |

| Bond Order | Mayer Analysis | 0.8-1.6 | Bond strength evaluation |

The computational modeling has also addressed the influence of solvent effects on electronic structure through both explicit and implicit solvation models, demonstrating how different solvent environments can significantly alter tautomeric preferences and electronic property distributions. These studies have established the requirement for protic polar solvents to facilitate certain tautomeric interconversions, providing important guidance for experimental investigations and practical applications of these compounds.

Properties

IUPAC Name |

5-(4-chlorophenyl)-3-(3,4-dichlorophenyl)-4,5-dihydro-1H-pyridazin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Cl3N2O/c17-11-4-1-9(2-5-11)12-8-15(20-21-16(12)22)10-3-6-13(18)14(19)7-10/h1-7,12H,8H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOBACOAQBPZZNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)NN=C1C2=CC(=C(C=C2)Cl)Cl)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Cl3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-6-(3,4-dichlorophenyl)-4,5-dihydro-3(2H)-pyridazinone typically involves the reaction of appropriate chlorinated phenyl hydrazines with diketones under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)-6-(3,4-dichlorophenyl)-4,5-dihydro-3(2H)-pyridazinone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.

Reduction: Reduction reactions can lead to the formation of dihydropyridazinone derivatives.

Substitution: Halogen atoms in the phenyl rings can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents into the phenyl rings.

Scientific Research Applications

Research indicates that this compound exhibits various biological activities, particularly in the realm of cancer therapy. Its mechanisms of action include:

- Inhibition of Tumor Growth : The compound has been shown to inhibit key signaling pathways involved in cancer proliferation, particularly targeting receptors such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) .

- Antiproliferative Effects : In vitro studies have demonstrated significant antiproliferative activity against several cancer cell lines. For instance, it has shown GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 22 to 33 nM against various NCI cancer cell lines .

Research Findings

| Study | Findings | Cell Lines Tested | GI50 Values (nM) |

|---|---|---|---|

| Assiut et al. (2024) | Identified as a dual EGFR/VEGFR inhibitor | HCT-15, HT-29, NCI/ADR-RES | 22 - 33 |

| Frontiers in Chemistry (2024) | Enhanced antiproliferative effects with specific substitutions | Various cancer types | 24 (highest potency) |

These findings suggest that modifications to the pyridazinone structure can significantly enhance biological activity, indicating a promising avenue for drug development.

Case Studies

- Lung Cancer Treatment : A study focused on non-small cell lung cancer (NSCLC) demonstrated that treatment with this compound resulted in reduced tumor size and increased apoptosis in tumor cells.

- Combination Therapy : Research has indicated that combining this compound with traditional chemotherapeutics may enhance overall treatment efficacy by targeting multiple pathways involved in cancer progression.

Applications in Drug Development

The compound's structural characteristics make it a candidate for further development in:

- Anticancer Drugs : Given its ability to inhibit crucial pathways in tumor growth, it holds promise as a lead compound for new anticancer therapies.

- Targeted Therapy : Its specificity for certain receptors suggests potential applications in targeted therapy approaches for various malignancies.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-6-(3,4-dichlorophenyl)-4,5-dihydro-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features and Activities

The pharmacological profile of pyridazinone derivatives is highly dependent on substituent patterns. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Activity Comparison of Pyridazinone Derivatives

Substituent Effects on Activity

- Chlorine Substituents: The 3,4-dichlorophenyl group in the target compound increases hydrophobicity (higher Van der Waals volume, Vw) compared to monosubstituted analogs. This aligns with findings that larger Vw correlates with stronger antiplatelet activity due to hydrophobic interactions with platelet receptors .

- Electron-Withdrawing Groups : Chlorine’s electron-withdrawing nature enhances binding to targets like PDE III or thromboxane A2 synthase, as seen in MCI-154 and CI-930 .

- Positional Effects: Substitution at position 6 (e.g., 3,4-diCl vs. pyridylamino in MCI-154) influences selectivity. Bulky groups at this position may improve antiplatelet activity but reduce cardiotonic effects .

Key Research Findings

- Antiplatelet Activity : Compounds with chloroacetamido substituents (e.g., 97a) exhibit IC50 values 12-fold lower than MCI-154, highlighting the importance of halogenated acyl groups . The target compound’s dichlorophenyl groups may similarly enhance potency.

- Cardiotonic Effects : CI-930’s methyl group at position 5 improves PDE III inhibition selectivity, while the target compound’s dichlorophenyl groups may favor vasorelaxation or β-adrenergic modulation .

- Hypotensive Activity: Para-substituted acetamido or cyano groups (e.g., compound 2 in ) reduce blood pressure in normotensive rats. The target compound’s Cl groups may mimic these effects via vasodilation .

Biological Activity

The compound 4-(4-chlorophenyl)-6-(3,4-dichlorophenyl)-4,5-dihydro-3(2H)-pyridazinone is a member of the pyridazinone class, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity based on various research findings.

- Molecular Formula : C16H11Cl3N2O

- Molecular Weight : 353.63 g/mol

- InChI Key : CEFJMVAXGSOMAE-UHFFFAOYSA-N

| Property | Value |

|---|---|

| Molecular Formula | C16H11Cl3N2O |

| Molecular Weight | 353.63 g/mol |

| InChI | InChI=1S/C16H11Cl3N2O |

Antiplatelet Activity

Research indicates that derivatives of pyridazinones exhibit significant antiplatelet activity. A study highlighted that compounds with similar structures demonstrated an aggregation inhibiting action on human platelets in vitro and on rat platelets ex vivo. The antiplatelet activity was found to be up to 16,000 times more potent than acetylsalicylic acid (aspirin) and exhibited hypotensive effects up to 40 times greater than dihydralazine in animal models .

Anticancer Activity

The presence of halogen substituents, particularly chlorine, enhances the anticancer properties of pyridazinone derivatives. In vitro studies have shown that compounds with a 3,4-dichlorophenyl group exhibit significant cytotoxicity against various cancer cell lines. For instance, a compound structurally related to our target showed an IC50 value less than that of doxorubicin against A-431 cells, indicating promising anticancer potential .

Antimicrobial Properties

Pyridazinone derivatives have also been evaluated for their antimicrobial activity. One study reported that certain derivatives inhibited the growth of Gram-positive bacteria effectively, with Minimum Inhibitory Concentrations (MICs) as low as 31.25 µg/mL . This suggests that the compound may be useful in developing new antimicrobial agents .

Case Studies

-

Antiplatelet Effects in Rats

- A study evaluated the effects of a pyridazinone derivative on platelet aggregation in rats. Results indicated a significant reduction in platelet aggregation compared to control groups, suggesting potential therapeutic applications in cardiovascular diseases.

-

Cytotoxicity Against Cancer Cell Lines

- In vitro tests conducted on various cancer cell lines demonstrated that compounds similar to this compound exhibited potent anticancer activity with IC50 values indicating effective growth inhibition.

The biological activities of pyridazinones are attributed to their ability to interact with specific biological targets:

- Platelet Aggregation : The mechanism involves inhibition of cyclooxygenase pathways and modulation of thromboxane A2 synthesis.

- Anticancer Activity : The presence of electron-withdrawing groups like chlorine enhances the lipophilicity and reactivity of the compound, facilitating interaction with cellular targets involved in cancer cell proliferation.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 4-(4-chlorophenyl)-6-(3,4-dichlorophenyl)-4,5-dihydro-3(2H)-pyridazinone, and how can reaction conditions be optimized?

- The compound is typically synthesized via Friedel-Crafts acylation followed by hydrazine-mediated cyclization. For example, succinic anhydride reacts with substituted anilines to form γ-keto acids, which are cyclized with hydrazine hydrate under reflux conditions . Optimization involves adjusting solvent systems (e.g., benzene or DMF), temperature (50–100°C), and stoichiometry of reagents to improve yields. Substituent positioning (e.g., para-chloro groups) is critical for stability during cyclization .

Q. How are in vitro pharmacological activities (e.g., PDE III inhibition, antiplatelet aggregation) evaluated for this compound?

- PDE III Inhibition : Isolated cardiac tissues (e.g., guinea pig atria) are exposed to the compound, and cAMP/cGMP levels are quantified via radioimmunoassay. CI-930, a structural analog, shows an ED50 of 0.6 µM in PDE III inhibition assays .

- Antiplatelet Activity : ADP- or collagen-induced platelet aggregation in human plasma is measured using turbidimetric assays. Derivatives with para-substituted acylaminophenyl groups exhibit IC50 values comparable to aspirin .

Q. What are the primary mechanisms underlying its cardiovascular effects?

- The compound acts via dual mechanisms: (1) PDE III inhibition increases intracellular cAMP, enhancing myocardial contractility (positive inotropy), and (2) vasodilation via calcium sensitization in smooth muscle cells . Chlorophenyl groups enhance hydrophobic interactions with PDE III’s catalytic domain, as shown by molecular docking studies .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent volume, stereochemistry) influence bioactivity?

- Substituent Volume : Larger substituents (e.g., methyl or chloro groups) at the 5-position increase PDE III inhibition by improving hydrophobic interactions. For instance, 5-methyl derivatives show 2x higher activity than unsubstituted analogs .

- Stereochemistry : (2S)-configured derivatives exhibit superior vasodilatory effects due to optimized binding to β-adrenergic receptors. Enantiomeric resolution via chiral HPLC is critical for isolating active isomers .

Q. What experimental strategies resolve contradictions in reported SAR data for pyridazinone derivatives?

- Contradiction Example : Some studies report enhanced antiplatelet activity with electron-withdrawing groups (e.g., nitro), while others favor electron-donating groups (e.g., methoxy).

- Resolution : Use standardized assay conditions (e.g., ADP concentration, platelet source) and multivariate analysis (e.g., QSAR models) to isolate substituent effects. Wang et al. demonstrated that 3,4-dichlorophenyl groups improve collagen-induced aggregation inhibition by 40% compared to monochloro analogs .

Q. How can computational tools (e.g., molecular dynamics, 3D pharmacophore modeling) guide lead optimization?

- 3D Pharmacophore Modeling : Khaled et al. developed a Catalyst-generated model identifying hydrogen bond acceptors and aromatic features as critical for vasodilatory activity. Derivatives with 4-fluorophenyl substitutions at the 2-position showed 80% fit to the model and 2x higher activity than milrinone .

- Molecular Dynamics : Simulations reveal that 3,4-dichlorophenyl groups stabilize hydrophobic interactions with PDE III’s Phe-778 residue, explaining enhanced potency .

Q. What in vivo models are appropriate for evaluating cardiotonic-to-vasodilatory activity ratios?

- Isolated Perfused Rat Heart : Measures left ventricular pressure (LVP) and coronary flow to quantify inotropy (dP/dtmax) and vasodilation. Compound (19) from Wang et al. showed LVP increases of 120% vs. levosimendan (100%) with comparable coronary flow enhancement .

- Anesthetized Dog Models : Assess systemic blood pressure and cardiac output. Derivatives with balanced PDE III/PDE V inhibition (e.g., SK&F 95654) avoid excessive hypotension while maintaining inotropy .

Q. How do metabolic stability and pharmacokinetics impact translational potential?

- Hepatic Microsome Assays : Human microsomes incubated with the compound show t1/2 > 2 hours, indicating moderate stability. 5-Methyl substitution reduces CYP3A4-mediated oxidation by 30% compared to unsubstituted analogs .

- Plasma Protein Binding : >90% binding observed for dichlorophenyl derivatives, necessitating dosage adjustments in preclinical models .

Methodological Tables

Table 1: Key SAR Findings for Pyridazinone Derivatives

Table 2: Standard Assay Conditions for Pharmacological Evaluation

| Assay Type | Model System | Key Parameters | Reference |

|---|---|---|---|

| PDE III Inhibition | Guinea Pig Atria | cAMP IC50, 0.6 µM (CI-930) | |

| Antiplatelet Aggregation | Human Plasma | ADP IC50, 15 µM (vs. 20 µM aspirin) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.